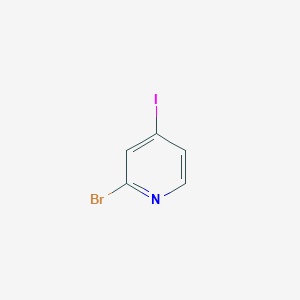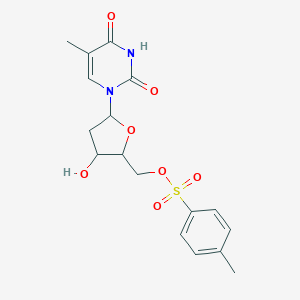
Thymidine, 5'-o-(p-toluenesulfonyl)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Thymidine, 5'-o-(p-toluenesulfonyl)-, involves the protection of the amine function of thymidine derivatives, which has been shown to be photoremovable. This strategy has been successfully applied in the synthesis of new 5'-amino analogs of nucleosides, such as 3'-azido-3'-deoxythymidine (AZT), through selective photohydrolysis of 5'N-tosylamides in the presence of an electron donor (Urjasz & Celewicz, 1998). Moreover, the synthesis of 5′-halo-thymidine analogs from 5′-o-tosylthymidine showcases the versatility of this compound in generating nucleoside analogs with different substituents, which can be crucial for the study of nucleic acids and the development of antiviral and anticancer drugs (Jun, 2002).
Molecular Structure Analysis
The molecular design and synthesis of Thymidine, 5'-o-(p-toluenesulfonyl)- based inhibitors and analogs often involve crystallographic analysis to optimize interactions with biological targets such as thymidylate synthase. For example, the design of thymidylate synthase inhibitors utilized the crystallographic analysis of protein-ligand structures, enabling the development of active 5-(arylthio)quinazolinones after structural elaborations based on preliminary ternary crystal structures (Webber et al., 1993).
Applications De Recherche Scientifique
Role in Biochemical Modulation and Cancer Therapy
Thymidine plays a crucial role in the biochemical modulation of cancer treatment. Although it does not possess antitumor activity on its own, its combination with standard agents such as 5-fluorouracil, 1-beta-D-arabinofuranosylcytosine, and methotrexate enhances their effectiveness. The clinical trials have explored thymidine's potential in increasing the sensitivity of tumor cells to these antimetabolites, suggesting further exploration of its role in cancer therapy is warranted (O'dwyer et al., 1987).
Mechanism of Action in Antitumor Agents
The antitumor agent TAS-102, which shows efficacy in 5-FU-refractory patients, contains trifluridine (FTD), a thymidine-based nucleoside analog. TAS-102's mechanism of action, distinct from traditional 5-FU-based therapies, involves the incorporation of FTD into DNA, leading to DNA dysfunction and providing a promising treatment option for patients resistant to or intolerant of traditional fluoropyrimidines (Lenz et al., 2015).
Thymidylate Synthase (TS) Inhibition
Thymidylate Synthase, a critical enzyme in DNA synthesis, is targeted by fluoropyrimidines like 5-FU. Studies have shown that the level of TS expression in colorectal cancer metastases inversely correlates with the clinical response to fluoropyrimidine treatment, indicating that TS quantitation could be a valuable predictor of treatment response. This highlights the importance of thymidine metabolism in the effectiveness of cancer chemotherapy (Aschele et al., 2002).
Insights into Fluorinated Pyrimidines for Cancer Treatment
Fluorinated pyrimidines, including 5-FU, play a significant role in cancer treatment, with thymidine analogs contributing to the understanding and optimization of their use. Recent insights into the mechanism by which fluoropyrimidines affect DNA and RNA synthesis, as well as the discovery of new enzyme targets influenced by these compounds, underscore the ongoing importance of thymidine and its derivatives in advancing cancer therapy (Gmeiner, 2020).
Propriétés
IUPAC Name |
[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEWNGNFIIXLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993373 | |
| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine, 5'-o-(p-toluenesulfonyl)- | |
CAS RN |
7253-19-2 | |
| Record name | Thymidine, 5'-O-(p-toluenesulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007253192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine, 5'-o-(p-toluenesulfonyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

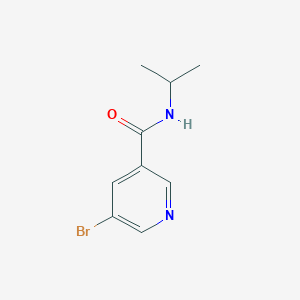
![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
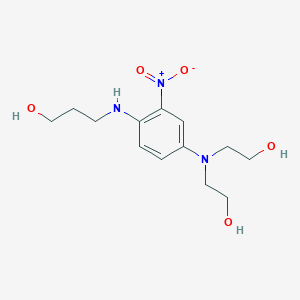
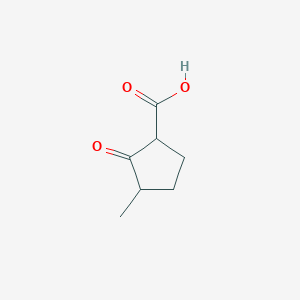
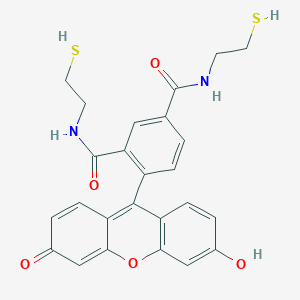



![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)
